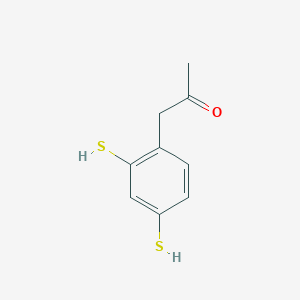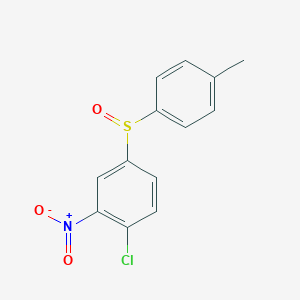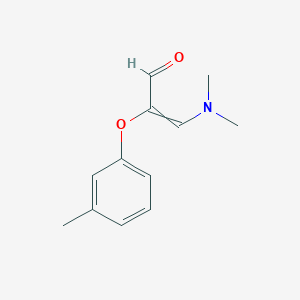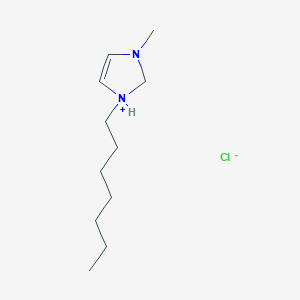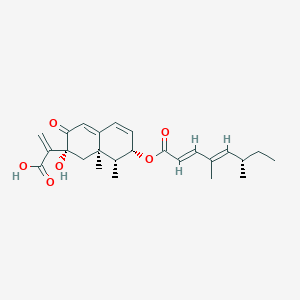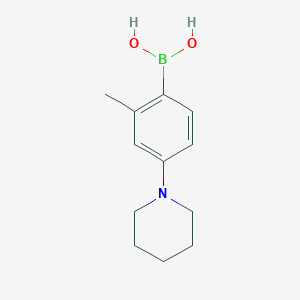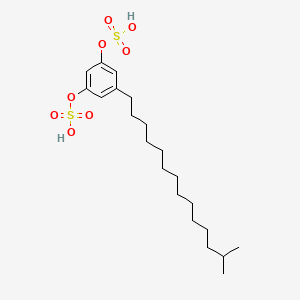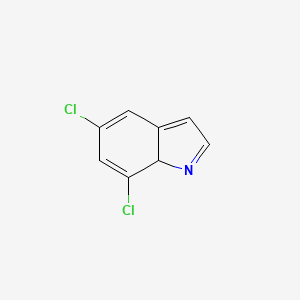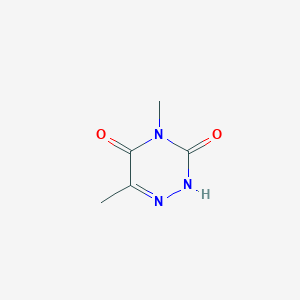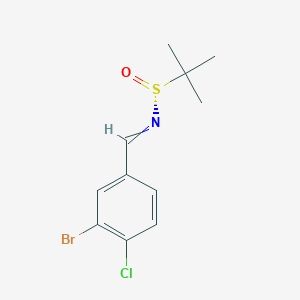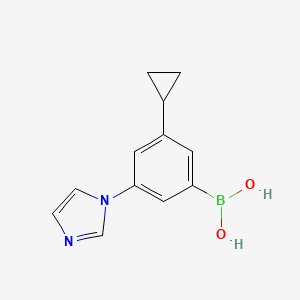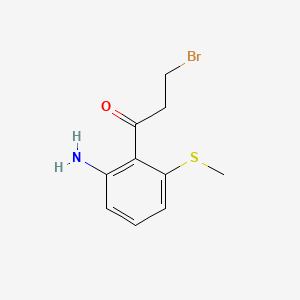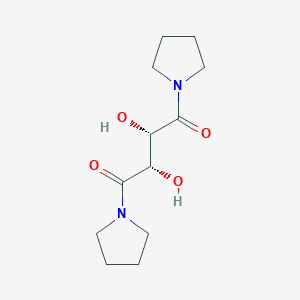
(2S,3S)-2,3-dihydroxy-1,4-dipyrrolidin-1-ylbutane-1,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,3S)-2,3-dihydroxy-1,4-dipyrrolidin-1-ylbutane-1,4-dione is a chiral compound with significant importance in organic chemistry and various industrial applications. This compound is characterized by its two hydroxyl groups and two pyrrolidinyl groups attached to a butane-1,4-dione backbone. Its unique stereochemistry makes it a valuable intermediate in the synthesis of various chiral chemicals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2,3-dihydroxy-1,4-dipyrrolidin-1-ylbutane-1,4-dione typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the asymmetric reduction of a precursor compound using a chiral catalyst. For example, the reduction of a 2-chloro-β-ketoester can be catalyzed by carbonyl reductase from Lactobacillus fermentum, resulting in the formation of the desired (2S,3S) compound .
Industrial Production Methods
Industrial production of this compound often employs whole-cell biocatalysis. This method utilizes engineered bacteria, such as Escherichia coli, which co-express specific enzymes to catalyze the conversion of precursor compounds into the target compound. This approach is environmentally friendly and can achieve high yields with excellent stereoisomeric purity .
化学反应分析
Types of Reactions
(2S,3S)-2,3-dihydroxy-1,4-dipyrrolidin-1-ylbutane-1,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to modify the compound for specific applications or to synthesize derivatives.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones, while reduction can produce alcohols or amines.
科学研究应用
(2S,3S)-2,3-dihydroxy-1,4-dipyrrolidin-1-ylbutane-1,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound serves as a precursor for the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It is involved in the development of drugs targeting specific enzymes or receptors.
作用机制
The mechanism by which (2S,3S)-2,3-dihydroxy-1,4-dipyrrolidin-1-ylbutane-1,4-dione exerts its effects involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. It may also interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .
相似化合物的比较
Similar Compounds
- (2R,3R)-2,3-dihydroxy-1,4-dipyrrolidin-1-ylbutane-1,4-dione
- (2S,3S)-2,3-butanediol
- (2R,3R)-2,3-butanediol
Uniqueness
(2S,3S)-2,3-dihydroxy-1,4-dipyrrolidin-1-ylbutane-1,4-dione is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its ability to act as a chiral building block and its high stereoisomeric purity make it valuable in asymmetric synthesis and various industrial applications .
属性
分子式 |
C12H20N2O4 |
|---|---|
分子量 |
256.30 g/mol |
IUPAC 名称 |
(2S,3S)-2,3-dihydroxy-1,4-dipyrrolidin-1-ylbutane-1,4-dione |
InChI |
InChI=1S/C12H20N2O4/c15-9(11(17)13-5-1-2-6-13)10(16)12(18)14-7-3-4-8-14/h9-10,15-16H,1-8H2/t9-,10-/m0/s1 |
InChI 键 |
VWHUHPJIJJEZFI-UWVGGRQHSA-N |
手性 SMILES |
C1CCN(C1)C(=O)[C@H]([C@@H](C(=O)N2CCCC2)O)O |
规范 SMILES |
C1CCN(C1)C(=O)C(C(C(=O)N2CCCC2)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


